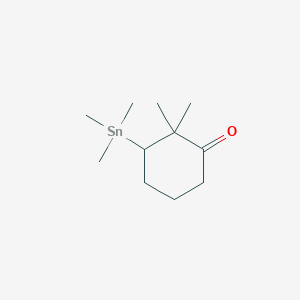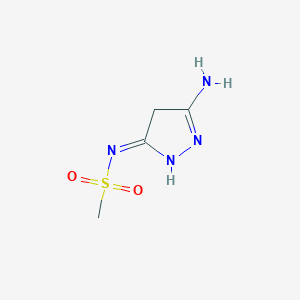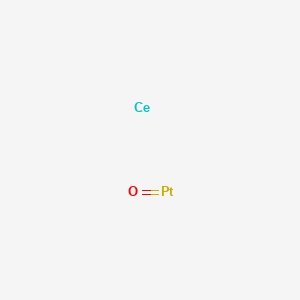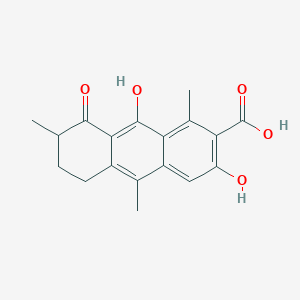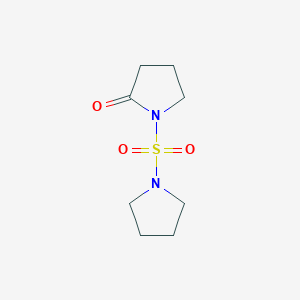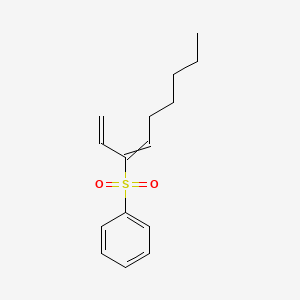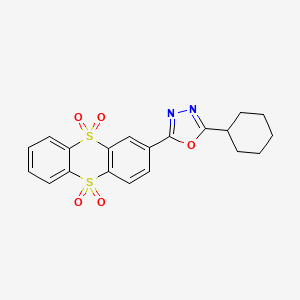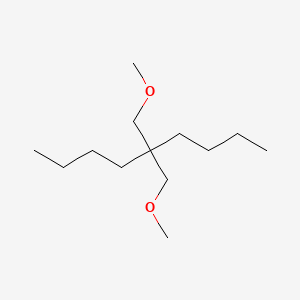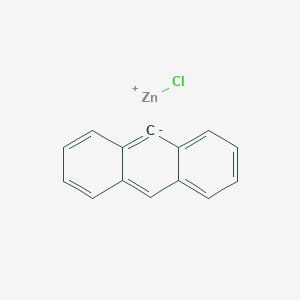
9H-anthracen-9-ide;chlorozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-anthracen-9-ide;chlorozinc(1+): is a chemical compound with the molecular formula C14H9ClZn . It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a zinc ion coordinated with a chloride ion and an anthracenide ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9H-anthracen-9-ide;chlorozinc(1+) typically involves the reaction of anthracene with a zinc chloride solution under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction can be represented as follows:
[ \text{Anthracene} + \text{ZnCl}_2 \rightarrow \text{9H-anthracen-9-ide;chlorozinc(1+)} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 9H-anthracen-9-ide;chlorozinc(1+) .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The compound can participate in substitution reactions where the chloride ion or the anthracenide ligand is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthracene-9-carboxylic acid, while reduction may produce anthracene-9-methanol .
Aplicaciones Científicas De Investigación
Chemistry:
Organic Light Emitting Diodes (OLEDs): The compound is used in the development of blue-emitting materials for OLEDs.
Fluorescent Probes: It serves as a fluorescent probe in various chemical analyses.
Biology:
Biological Imaging: The compound’s fluorescent properties make it useful in biological imaging techniques.
Medicine:
Industry:
Photon Upconversion: The compound is used in triplet–triplet annihilation photon upconversion systems.
Mecanismo De Acción
The mechanism of action of 9H-anthracen-9-ide;chlorozinc(1+) involves its interaction with molecular targets through its anthracenide ligand and zinc ion. The compound can participate in electron transfer reactions, leading to various chemical transformations. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity .
Comparación Con Compuestos Similares
Anthracene: A parent compound with similar structural features but lacking the zinc and chloride components.
9,10-Dimethylanthracene: A derivative with methyl groups at the 9 and 10 positions, used in similar applications.
Uniqueness: 9H-anthracen-9-ide;chlorozinc(1+) is unique due to the presence of the zinc ion, which imparts distinct chemical properties and reactivity compared to other anthracene derivatives .
Propiedades
Número CAS |
151256-87-0 |
|---|---|
Fórmula molecular |
C14H9ClZn |
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
9H-anthracen-9-ide;chlorozinc(1+) |
InChI |
InChI=1S/C14H9.ClH.Zn/c1-2-6-12-10-14-8-4-3-7-13(14)9-11(12)5-1;;/h1-9H;1H;/q-1;;+2/p-1 |
Clave InChI |
WLCMASNDCFPTEK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2[C-]=C3C=CC=CC3=CC2=C1.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


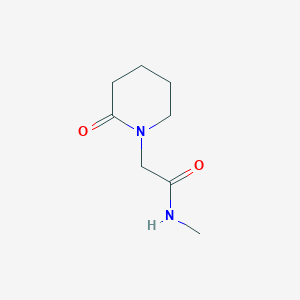
![2-[(3-Chloropropyl)sulfanyl]-1-methyl-1H-imidazole](/img/structure/B14267322.png)
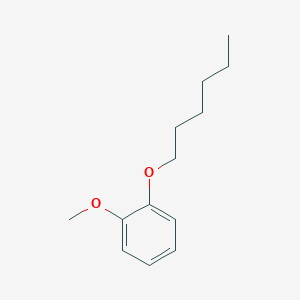
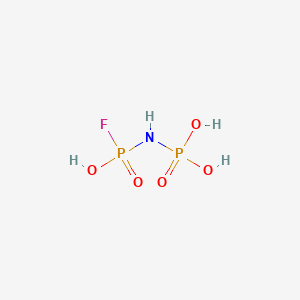
![4,4'-(1,3,4-Oxadiazole-2,5-diyl)bis[N-(3-methylbutyl)aniline]](/img/structure/B14267339.png)
